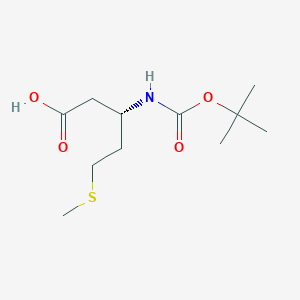

(S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid

Descripción general

Descripción

(S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid is a synthetic organic compound commonly used in peptide synthesis and as a building block in medicinal chemistry. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized to protect amino groups during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Trifluoroacetic acid or hydrochloric acid in an organic solvent.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Free amine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid serves as an intermediate in the synthesis of bioactive peptides. The Boc group is commonly used to protect amines during peptide coupling reactions, facilitating the formation of complex structures necessary for therapeutic agents.

Case Study: Peptide Synthesis

A study published in the Journal of Medicinal Chemistry highlighted the use of Boc-protected amino acids in synthesizing cyclic peptides that exhibit potent biological activity against cancer cells. The incorporation of this compound allowed for the formation of specific peptide sequences that were critical for receptor binding and activity .

Drug Development

The compound's structural features make it suitable for developing novel drugs targeting specific pathways in diseases such as cancer and diabetes. Its ability to form stable conjugates enhances the efficacy and selectivity of drug candidates.

Case Study: Targeted Drug Delivery

Research has demonstrated that compounds like this compound can be utilized in creating prodrugs that improve bioavailability. A recent investigation illustrated how modifying existing drugs with this amino acid leads to enhanced solubility and absorption in biological systems .

Biochemical Research

In biochemical assays, this compound is often employed as a standard or reference material due to its well-defined properties. It aids in characterizing enzyme activities and interactions within metabolic pathways.

Case Study: Enzyme Kinetics

A kinetic study examined the interaction of this compound with various enzymes involved in amino acid metabolism. The findings indicated that this compound could act as a competitive inhibitor, providing insights into metabolic regulation .

Mecanismo De Acción

The compound exerts its effects primarily through its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation.

Comparación Con Compuestos Similares

(S)-3-amino-5-(methylthio)pentanoic acid: Lacks the Boc protecting group.

(S)-3-((benzyloxycarbonyl)amino)-5-(methylthio)pentanoic acid: Uses a different protecting group.

Uniqueness: The use of the Boc protecting group in (S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid provides greater stability and ease of removal compared to other protecting groups, making it a preferred choice in peptide synthesis .

Actividad Biológica

(S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid, with CAS number 1217811-51-2, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological implications, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 263.35 g/mol

- Purity : Typically >95%

- Storage Conditions : Sealed in dry conditions at 2-8°C

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines. The methylthio group is also significant for its potential role in biological activity.

The biological activity of this compound can be understood through its interaction with various biological pathways. Key areas of investigation include:

- Amino Acid Metabolism : This compound may influence amino acid metabolism due to its structural similarity to naturally occurring amino acids.

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Case Studies and Research Findings

-

Inhibition of Fatty Acid Synthase (FASN) :

- Related compounds have shown inhibitory effects on FASN, an enzyme crucial for fatty acid biosynthesis. This inhibition can lead to reduced lipid accumulation in cells, presenting a potential therapeutic avenue for obesity and metabolic disorders.

-

Cell Viability Studies :

- In vitro studies have assessed the impact of similar compounds on cell viability. For instance, derivatives with the Boc group have been tested against cancer cell lines, showing varying degrees of cytotoxicity depending on concentration and exposure duration.

-

Neuroprotective Effects :

- Some derivatives have been investigated for their neuroprotective properties, potentially through modulation of neurotransmitter levels or by reducing neuroinflammation.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFKPNZCUUZRLA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCSC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947298 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-5-(methylsulfanyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244251-20-5 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-5-(methylsulfanyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.